Mitotane

Catalog No.
S535549
CAS No.
53-19-0
M.F
C14H10Cl4
M. Wt
320.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitotane

CAS Number

53-19-0

Product Name

Mitotane

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene

Molecular Formula

C14H10Cl4

Molecular Weight

320.0 g/mol

InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H

InChI Key

JWBOIMRXGHLCPP-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Sol in ethanol, isooctane, carbon tetrachloride
In water, 0.10 mg/L at 25 °C
9.42e-06 g/L

Synonyms

CB313; CB-313; CB 313; WR13045; WR-13045; WR 13045; DDD, Chloditan; Chlodithane; Khloditan; Mytotan; brand name: Lysodren. Lisodren.

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl

The exact mass of the compound Mitotane is 317.95366 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)0.1 mg/l (at 25 °c)3.12e-07 msol in ethanol, isooctane, carbon tetrachloridein water, 0.10 mg/l at 25 °c9.42e-06 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755849. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mitotane (o,p'-DDD) is a highly lipophilic organochlorine compound (LogP ~6.0, aqueous solubility ~0.1 mg/L) fundamentally utilized as an adrenocorticolytic agent and steroidogenesis inhibitor [1]. Unlike standard reversible enzyme inhibitors, Mitotane undergoes mitochondrial bioactivation via CYP11B1 to form a reactive acyl chloride that covalently binds to adrenal nucleophiles, inducing direct cellular necrosis in the zona fasciculata and reticularis [2]. Its unique dual mechanism—combining irreversible mitochondrial toxicity with the suppression of key steroidogenic enzymes (CYP11A1, CYP11B1)—makes it an irreplaceable benchmark material in adrenocortical carcinoma (ACC) research and highly specialized veterinary formulations.

Generic substitution of Mitotane fails because its pharmacological and toxicological profile is highly isomer-specific and mechanistically distinct from standard in-class alternatives. Utilizing the p,p'-DDD isomer or crude technical-grade DDD mixtures results in a loss of targeted adrenolytic activity, as the p,p'-isomer is not efficiently bioactivated to the cytotoxic acyl chloride intermediate [1]. Furthermore, substituting Mitotane with broad-spectrum reversible steroidogenesis inhibitors like Ketoconazole only achieves transient enzymatic blockade without the requisite mitochondrial depolarization and irreversible cell death required for ACC modeling [2]. Finally, due to its extreme hydrophobicity, using unformulated Mitotane without appropriate lipid-based or micellar delivery systems leads to erratic dissolution and sub-therapeutic bioavailability (<40%), rendering generic aqueous assay protocols ineffective [3].

Isomer-Specific Cytotoxicity: o,p'-DDD (Mitotane) vs. p,p'-DDD

Mitotane's value relies on its specific spatial configuration, which allows for selective mitochondrial bioactivation. In human adrenocortical carcinoma H295R cell models, Mitotane (o,p'-DDD) demonstrates potent cytotoxicity with an IC50 for cell proliferation of approximately 12-16 µM [1]. In contrast, the p,p'-DDD isomer lacks this targeted adrenocorticolytic potency, failing to induce the same degree of covalent protein adduct formation and subsequent cellular necrosis.

Evidence DimensionCell proliferation IC50 in H295R adrenocortical cells
Target Compound Data~12-16 µM (Mitotane / o,p'-DDD)
Comparator Or Baselinep,p'-DDD (Lacks targeted adrenolytic cytotoxicity at comparable concentrations)
Quantified DifferenceMitotane exhibits specific low-micromolar cytotoxicity, whereas the p,p'-isomer is functionally inactive for targeted adrenal necrosis.
ConditionsIn vitro H295R cell proliferation assay

Procurement of highly pure o,p'-DDD is essential, as contamination with the p,p'-isomer dilutes the adrenolytic efficacy required for reliable in vitro and in vivo modeling.

Solubility and Dissolution Enhancement via Lipid/Polymeric Formulation

Pure Mitotane is classified as a Class IIb molecule with exceedingly poor aqueous solubility (0.1 mg/L) and high lipophilicity (LogP = 6), which restricts its unformulated oral absorption to 35-40% [1]. When formulated into a Powder Self-Emulsifying Drug Delivery System (P-SEDDS) using cyclodextrins and oils, the dissolution velocity is drastically improved. The P-SEDDS formulation achieves >20% drug release within 20 minutes, whereas the pure unformulated drug exhibits negligible release in the same timeframe [1].

Evidence DimensionIn vitro dissolution release at 20 minutes
Target Compound Data>20% release (P-SEDDS formulated Mitotane)
Comparator Or BaselineNegligible release (Pure unformulated Mitotane)
Quantified Difference>20-fold improvement in early-stage dissolution velocity
ConditionsIn vitro dissolution assay comparing pure drug vs. P-SEDDS formulation

Buyers must account for formulation compatibility; procuring pure Mitotane requires parallel investment in lipid-based or micellar delivery systems to ensure assay reproducibility and in vivo bioavailability.

Irreversible Mitochondrial Toxicity vs. Reversible Enzyme Inhibition

While conventional inhibitors like Ketoconazole reversibly block CYP11B1 (IC50 ~0.15-0.6 µM)[2], Mitotane acts as a direct mitochondrial toxicant. In H295R cells, Mitotane not only suppresses steroidogenesis but also directly inhibits mitochondrial complex IV (cytochrome c oxidase) with an IC50 of 58 µM [1]. This dual action—irreversible mitochondrial depolarization combined with steroidogenic blockade—cannot be replicated by Ketoconazole, which lacks direct adrenocorticolytic necrosis capabilities.

Evidence DimensionMechanism of adrenal suppression
Target Compound DataInhibits mitochondrial complex IV (IC50 = 58 µM) and causes irreversible necrosis
Comparator Or BaselineKetoconazole (Reversible CYP11B1 inhibition, IC50 ~0.15-0.6 µM, lacks direct mitochondrial necrosis)
Quantified DifferenceMitotane provides direct mitochondrial toxicity (IC50 58 µM for Complex IV) absent in standard azole inhibitors.
ConditionsH295R cell assays evaluating mitochondrial respiratory chain activity and steroidogenesis

Researchers requiring a model of permanent adrenal ablation or ACC cytotoxicity must select Mitotane over reversible enzyme inhibitors.

Adrenocortical Carcinoma (ACC) In Vitro Modeling

Due to its specific IC50 of 12-16 µM in H295R cells, Mitotane is the mandatory benchmark compound for screening novel ACC therapeutics or studying mitochondrial bioactivation pathways [1].

Development of Self-Emulsifying Drug Delivery Systems (SEDDS)

Because of its extreme hydrophobicity (LogP 6, solubility 0.1 mg/L), Mitotane serves as an ideal highly lipophilic API for validating novel micellar, liposomal, and P-SEDDS formulation technologies [2].

Veterinary Pharmaceutical Compounding

Procured for the formulation of targeted adrenolytic treatments in canine pituitary-dependent hyperadrenocorticism, where irreversible destruction of the zona fasciculata via Complex IV inhibition is required [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

O,p'-ddd is a colorless powder. (NTP, 1992)
Solid

Color/Form

Crystals from pentane or methanol

XLogP3

6.2

Exact Mass

319.950711 Da

Monoisotopic Mass

317.953661 Da

Heavy Atom Count

18

LogP

6
log Kow = 5.87 (est)
6

Appearance

Solid powder

Melting Point

171 to 172 °F (NTP, 1992)
77 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

78E4J5IB5J

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 44 companies with hazard statement code(s):;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mitotane is indicated for the treatment of inoperable, functional or nonfunctional, adrenocortical carcinoma.
Symptomatic treatment of advanced (unresectable, metastatic or relapsed) adrenal cortical carcinoma. The effect of Lysodren on non-functional adrenal cortical carcinoma is not established.

Livertox Summary

Mitotane is a unique antineoplastic agent used solely in the therapy of metastatic, unresectable adrenocortical carcinoma. Mitotane has been associated with a high rate of serum enzyme elevation during therapy, but has had limited clinical use and has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antineoplastic Agents, Hormonal
Mitotane is indicated in the treatment of inoperable adrenal cortical carcinoma of both functional and nonfunctional types. /Included in US product label/
Mitotane is also used in the treatment of Cushing's syndrome. /Not included in US or Canadian product labeling/
The effect of mitotane therapy in treatment of adrenocortical carcinoma was studied in 88 patients (mean age 46 yr); 80 of these patients underwent surgery and 59 also received oral mitotane capsule, at a mean initial dose of 10 g/day and a mean maintenance dose of 7 g/day for a mean duration of 10.5 months. The median disease free interval after surgery was 12.1 months. Tumor dissemination occurred in 82% of the patients, most commonly to the lung, liver and adjacent organs. The median survival time was 14.5 months, and the 5 yr survival was 22%. Age over 40 yr and the presence of metastases at the time of diagnosis were the only factors recognized as indicating a poor prognosis. Mitotane controlled hormonal secretion in 75% of the patients. Eight mitotane treated patients had partial tumor regression, but the drug did not have a significant effect on survival. It was concluded that adrenocortical carcinoma carries a poor prognosis; mitotane therapy may offer transient benefits, particularly in controlling endocrine symptoms.

Pharmacology

Mitotane is an oral chemotherapeutic agent indicated in the treatment of inoperable adrenal cortical carcinoma of both functional and nonfunctional types. Mitotane can best be described as an adrenal cytotoxic agent, although it can cause adrenal inhibition, apparently without cellular destruction. The administration of Mitotane alters the extra-adrenal metabolism of cortisol in man; leading to a reduction in measurable 17-hydroxy corticosteroids, even though plasma levels of corticosteroids do not fall. The drug apparently causes increased formation of 6-B-hydroxyl cortisol.
Mitotane is a synthetic derivative of the insecticide dichlorodiphenyl trichloroethane (DDT) with anti-adrenocorticoid properties. Following its metabolism in the adrenal cortex to a reactive acyl chloride intermediate, mitotane covalently binds to adrenal proteins, specifically inhibiting adrenal cortical hormone production. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

ATC Code

L01XX23
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX23 - Mitotane

Mechanism of Action

The mechanism of action of mitotane is unknown, although data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex. The specificity of mitotane towards the adrenal cortex may derive from the metabolic transformation to its active form via an enzyme system unique to the adrenal cortex tissue.
The exact mechanisms of action of mitotane have not been clearly established. Although mitotane is an adrenocortical cytotoxic agent, the drug can also apparently inhibit adrenocortical function without causing cellular destruction. Mitotane appears to selectively inhibit adrenocortical function as well as functional and nonfunctional adrenocortical neoplasms by a direct cytotoxic effect; this effect may be mediated through covalent bonding of mitotane metabolites to mitochondrial proteins. The drug causes focal degeneration in the zona fasciculata and reticularis of the adrenal cortex with resultant atrophy. The drug usually causes only minimal degeneration in the zona glomerulosa (site of aldosterone biosynthesis); however, the zona glomerulosa may be damaged with prolonged mitotane therapy. Mitotane also reportedly inhibits the growth of human renal carcinoma cells, astrocytoma cells, and fibroblasts in vitro.
Mitotane inhibits production of corticosteroids and alters extra-adrenal metabolism of endogenous and exogenous steroids. Mitotane inhibits the normal 11-beta-hydroxylation of 11-deoxycortisol (compound S) and 11-deoxycorticosterone (DOC) in the adrenal cortex, thus blocking conversion of compound S to cortisol (hydrocortisone) and DOC to corticosterone. The drug can also inhibit 18-hydroxylase activity in the adrenal cortex and thus decrease the production of aldosterone by blocking the conversion of corticosterone to 18-hydroxycorticosterone (the immediate precursor of aldosterone). Mitotane decreases cortisol secretion rate; plasma cortisol concentration; urinary excretion of free cortisol, 17-hydroxycorticosteroids (17-OHCS), 17-ketosteroids (17-KS), and 17-ketogenic steroids; and adrenocortical response to stimulation by corticotropin (ACTH). A feedback increase in plasma corticotropin concentration is generally observed in patients receiving mitotane; however, a lack of feedback increase or a decrease in plasma corticotropin concentration has been observed in some patients. Therefore, it has been suggested that the drug may have a partial suppressive effect on pituitary corticotropin-secreting cells. Mitotane apparently increases the extra-adrenal metabolism of cortisol to 6-beta-hydroxycortisol which results in decreased urinary excretion of measurable 17-OHCS; this occurs even in the presence of unchanged cortisol secretion rate or plasma cortisol concentration. Although urinary excretion of aldosterone metabolites may decrease, serum aldosterone concentrations may remain in the normal range. Therefore, it has been suggested that mitotane may also alter the extra-adrenal metabolism of aldosterone. Mitotane decreases the extra-adrenal conversion of androgens to androsterone and etiocholanolone; this results in decreased urinary excretion of 17-KS. The drug also inhibits the extra-adrenal conversion of 3-beta-hydroxysteroids to 3-alpha-hydroxypregnane derivatives.
Mitotane has uricosuric activity and thus decreases serum uric acid concentrations; the exact mechanism of the increase in renal uric acid clearance has not been established.
Mitotane can best be described as an adrenal cytotoxic agent, although it can cause adrenal inhibition, apparently without cellular destruction. Its biochemical mechanism of action is unknown. Data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex. The administration of mitotane alters the extra-adrenal metabolism of cortisol in man; leading to a reduction in measurable 17-hydroxy corticosteroids, even though plasma levels of corticosteroids do not fall. The drug apparently causes increased formation of 6-beta-hydroxycortisol.
For more Mechanism of Action (Complete) data for MITOTANE (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Vapor Pressure

1.94X10-6 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

53-19-0

Absorption Distribution and Excretion

The bioavailability of mitotane following oral administration is 40%.
Approximately 10% of an administered dose is recovered in the urine as water-soluble metabolites, with a varying amount of metabolite (1%-17%) excreted in the bile.
Mitotane is extensively distributed and found in most tissues in the body. Fat is the primary site of distribution.
Clinical studies indicate that approximately 40% of mitotane is absorbed after oral administration. After daily doses of 5 to 15 g, concentrations of 10 to 90 ug/mL of unchanged drug and 30 to 50 ug/mL of a metabolite are present in the blood. After discontinuation of therapy, plasma concentrations of mitotane are still measurable for 6 to 9 weeks. Although the drug is found in all tissues, fat is the primary site of storage.
Peak plasma mitotane concentrations occur 3-5 hours after a single oral dose of the drug and distribution of the drug between plasma and tissues is complete within 12 hours. In one study in patients with adrenocortical carcinoma who were receiving an oral dosage of 5-15 g of mitotane daily, serum mitotane concentrations were 7-90 ug/mL and serum concentrations of mitotane metabolites were 29-54 ug/mL. Serum concentrations of mitotane and its metabolites appear to plateau after about 8 weeks of continuous mitotane therapy and generally have not appeared to correlate with therapeutic or toxic effects of the drug; however, some data suggest that tumor regression in patients with adrenocortical carcinoma is associated with serum mitotane concentrations greater than 14 ug/mL and that adverse CNS effects are associated with serum concentrations greater than 20 ug/mL.
Mitotane and its metabolites are distributed to essentially all body tissues with fat being the primary storage site; there is no selective accumulation in the adrenals. Following discontinuance of mitotane therapy, persistent plasma concentrations of mitotane and its metabolites are probably caused by their slow release from fat and other tissues. Although unchanged mitotane has not been detected in CSF, small amounts of one mitotane metabolite have been detected in CSF.
It is not known if mitotane or its metabolites cross the placenta or distribute into milk.
For more Absorption, Distribution and Excretion (Complete) data for MITOTANE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Mitotane undergoes extensive metabolism - both hepatic and extrahepatic - and no unchanged parent drug is excreted in the bile or urine. The major circulating metabolite of mitotane is 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p’-DDA).
In rabbits and in humans, ortho,para'-dichlorodiphenylacetic acid has been identified as major urinary metabolite.../of mitotane/.
With oral dosing of mitotane, metabolites o,p'-dichlorodiphenylacetic acid and its mono- and dihydroxylated derivatives appeared in urine as well as in stools. An unsaturated metabolite, o,p'-DDE was observed in plasma & tissues of man.
Urine samples were obtained from four patients with Cushing syndrome who had been treated with o,p'-DDD. Methyl-thio containing metabolites and other metabolites of o,p'-DDD were detected in the urine samples by gas chromatographic mass spectrometry. These methyl-thio containing metabolites showed smaller peaks in the gas chromatogram than other peaks derived from other metabolites of o,p'-DDD. Although the biological significance of the pathway forming these methyl-thio containing metabolites is not known at the present /time/. ...
Mitotane is metabolized in the liver and other tissues principally to o,p'-dichlorodiphenyl-ethene and -acetate derivatives; small amounts of these derivatives apparently undergo aromatic hydroxylation and glycine conjugation.
For more Metabolism/Metabolites (Complete) data for MITOTANE (6 total), please visit the HSDB record page.
DDD is absorbed in the stomach and intestine, after which it enters the lymphatic system and is carried throughout the body and incorporated into fatty tissues. Metabolism of DDD occurs mainly via cytochrome P-450 enzymes in the liver and kidney. Its metabolites, mainly DDA (bis(p-chlorophenyl) acetic acid), are excreted in the urine. (L85) Route of Elimination: A variable amount of metabolite (1%-17%) is excreted in the bile and the balance is apparently stored in the tissues. Half Life: 18-159 days

Wikipedia

Mitotane

Drug Warnings

/BOXED WARNING/ WARNINGS: Lysodren (mitotane tablets, USP) should be administered under the supervision of a qualified physician experienced in the uses of cancer chemotherapeutic agents. Lysodren should be temporarily discontinued immediately following shock or severe trauma since adrenal suppression is its prime action. Exogenous steroids should be administered in such circumstances, since the depressed adrenal may not immediately start to secrete steroids.
... Seventeen consecutive patients who were treated with mitotane after radical resection of adrenocortical cancer (ACC) from 1999 to 2005 underwent physical examination, routine laboratory evaluation, monitoring of mitotane concentrations, and a hormonal work-up at baseline and every 3 months till ACC relapse or study end (December 2007). Mitotane toxicity was graded using NCI CTCAE criteria. All biochemical measurements were performed at our center and plasma mitotane was measured by an in-house HPLC assay. All the patients reached mitotane concentrations >14 mg/L and none of them discontinued definitively mitotane for toxicity; 14 patients maintained consistently elevated mitotane concentrations despite tapering of the drug. Side effects occurred in all patients but were manageable with palliative treatment and adjustment of hormone replacement therapy. Mitotane affected adrenal steroidogenesis with a more remarkable inhibition of cortisol and DHEAS than aldosterone. Mitotane induced either perturbation of thyroid function mimicking central hypothyroidism or, in male patients, inhibition of testosterone secretion. The discrepancy between salivary and serum cortisol, as well as between total and free testosterone, is due to the mitotane-induced increase in hormone-binding proteins which complicates interpretation of hormone measurements. ...
/Investigators/ prospectively studied 7 patients with adrenocortical cancer on mitotane therapy. Before and 1 and 2 or more weeks after starting mitotane we determined the platelet counts, bleeding times and global coagulation parameters. All patients had a normal bleeding time before treatment. In 6 cases the bleeding time became prolonged (245-555 s). Four patients exhibited platelet aggregation responses compatible with an aspirin-like defect. It is concluded that mitotane may cause a clinically relevant defect of platelet function.
Gastrointestinal disturbances (anorexia, nausea, vomiting, and diarrhea) occur in 80% of patients and are usually dose limiting. About 40% of patients experience central nervous system side effects (lethargy and somnolence, 25%; dizziness or vertigo, 15%). About 15% of patients develop dermatitis.
For more Drug Warnings (Complete) data for MITOTANE (28 total), please visit the HSDB record page.

Biological Half Life

The plasma terminal half-life of mitotane ranges from 18 to 159 days, with a median of 53 days.
Mitotane reportedly has a plasma elimination half-life of 18-159 days.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

/Synthesized from/ dichloroacetaldehyde and its acetals.
Constituent of commercial DDD which contains about 10% of this o,p'-isomer. Prepn from 2,2-dichloro-1-(o-chlorophenyl)ethanol with chlorobenzene in presence of H2SO4.

General Manufacturing Information

Mitotane is a metabolite of DDT

Clinical Laboratory Methods

Analyte: mitotane; matrix: blood (plasma); procedure: high performance liquid chromatography with ultraviolet detection at 230 nm; limit of detection: 250 nM
Analyte: mitotane; matrix: pharmaceutical preparation; procedure: high performance liquid chromatography with ultraviolet detection at 254 nm
A SENSITIVE & SPECIFIC GAS-LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF 0,P'-DDD IN URINE & WHOLE BLOOD IS PRESENTED.

Storage Conditions

Commercially available mitotane tablets should be stored in tight, light-resistant containers. Mitotane tablets should be stored at 25 °C, but excursions to 15 -30 °C are permitted.

Interactions

Higher dosage /of adrenocorticoids, glucocorticoid and mineralocorticoid/ may be required to treat adrenal insufficiency since mitotane alters metabolism.
Concurrent use /of central nervous system depression producing medications with mitotane/ may produce additive central nervous system depressant effects.
Mitotane may inhibit the adrenal response to corticotropin; this may interfere with the therapeutic response to corticotropin.
Mitotane has been reported to accelerate the metabolism of warfarin by the mechanism of hepatic microsomal enzyme induction, leading to an increase in dosage requirements for warfarin. Therefore, physicians should closely monitor patients for a change in anticoagulant dosage requirements when administering mitotane to patients on coumarin-type anticoagulants. In addition, mitotane should be given with caution to patients receiving other drugs susceptible to the influence of hepatic enzyme induction.

Dates

Last modified: 08-15-2023

How close are we to personalized mitotane dosing in the treatment of adrenocortical carcinoma? State of the art and future perspectives

Rebecca V Steenaard, Madeleine H T Ettaieb, Thomas M A Kerkhofs, Harm R Haak
PMID: 33886381   DOI: 10.1080/17425255.2021.1921146

Abstract

Mitotane is the only drug registered specifically for adrenocortical carcinoma. Finding the optimal dose for a patient is difficult due to large differences in bioavailability, toxicity and effect. We therefore look to improve personalized dosing of mitotane.
We searched PubMed for studies related to mitotane dosing, pharmacokinetics, pharmacogenetics and combination therapy. Comparison of different dosing strategies have not resulted in an optimal advice. Several computerized pharmacokinetic models have been proposed to predict plasma levels. The current pharmacokinetic models do not explain the full variance in plasma levels. Pharmacogenetics have been proposed to find the unexplained variance. Studies on combination therapy have not yet led to a potential dose adjustment for mitotane.
Computerized pharmacokinetics models are promising tools to predict plasma levels, further validation is needed. Pharmacogenetics are introduced in these models, but more research is required before clinical application. We believe that in the near future, personalized mitotane dosage will be aided by a validated web-based pharmacokinetic model with good predictive ability based primarily on clinical characteristics, adjustable for actual plasma levels and dosage.


Medical therapy in severe hypercortisolism

Júlia Vieira Oberger Marques, Cesar Luiz Boguszewski
PMID: 33518458   DOI: 10.1016/j.beem.2021.101487

Abstract

Severe hypercortisolism is characterized as a life-threatening endocrine condition in patients with Cushing syndrome, usually related to the concomitant onset of one or more comorbidities, requiring rapid normalization of cortisol concentrations and aggressive treatment of associated complications. It is mainly, but not exclusively, caused by ectopic ACTH syndrome, and the diagnosis of severity is more accurate when is based on simultaneous evaluation of the clinical course and manifestations of the disease, cortisol levels and systematic search of comorbidities. Once the severity and imminent risk to life are established, urgent therapeutic measures must be taken and etiological investigation postponed until the patient is stabilized. Adrenal steroidogenesis inhibitors (mainly etomidate, ketoconazole, and metyrapone), alone or in combined therapy, are commonly the first-line treatment for severe hypercortisolemia due to their rapid action, good efficacy and safety profile. The new drug osilodrostat is a future potential candidate to be included in the list. The glucocorticoid receptor antagonist mifepristone has also a rapid action, but its use has been limited due to difficulties to monitor its efficacy and safety. Other slow-acting cortisol-lowering drugs (mainly mitotane, cabergoline, and pasireotide) might be included in the therapeutic scheme to synergize and overcome a possible escape phenomenon frequently observed with the fast-acting drugs in the prolonged follow-up. When medical therapies fail, are unavailable or contra-indicated, bilateral adrenalectomy should be indicated as a life-saving measure. Adrenal arterial embolization is rarely encountered in routine clinical practice, being a last alternative in specialized centers when all other options fail or are contra-indicated.


A rare case of right shoulder pain

Asha Bansari, Nila S Radhakrishnan, Juan Nicolas Kattan
PMID: 33568404   DOI: 10.1136/bcr-2019-232266

Abstract

We present a case of a 19-year-old man with right shoulder pain lasting for several months. Abdominal imaging revealed a right adrenal mass directly invading vascular structures into the right atrium. Widespread metastatic adrenocortical carcinoma was confirmed on biopsy. He opted for palliative mitotane treatment with home hospice care. This case emphasises the importance of considering abdominal masses in the differential diagnosis of persistent right shoulder pain after common causes have been ruled out. Early diagnosis could be potentially life-saving.


Effects of mitotane on testicular adrenal rest tumors in congenital adrenal hyperplasia due to 21-hydroxylase deficiency: a retrospective series of five patients

Anne Bachelot, Marion Lapoirie, Jérôme Dulon, Monique Leban, Raphaële Renard Penna, Philippe Touraine
PMID: 33444225   DOI: 10.1530/EJE-20-0787

Abstract

We conducted a retrospective study on the long-term effect of mitotane treatment on testicular adrenal rest tumors (TARTs) in five adult patients with classic 21-hydroxylase deficiency. After 60 months of mitotane treatment, a decrease in adrenal steroids was observed in four patients. Testicular ultrasonography showed complete disappearance of TART in two patients, stabilization in two patients and a halving of TART volume in the remaining patient. Sperm count improved notably in two patients who had normal baseline inhibin B levels and small inclusions, thus enabling cryopreservation of the subjects' semen. Four years of follow-up of these two patients after the withdrawal of mitotane showed no recurrence of TART and persistent normal testicular function. In conclusion, mitotane could be used as a last resort in CAH patients in the cases of azoospermia associated with TARTs but normal inhibin B levels, as it can improve long-term endocrine and exocrine testicular function.


Adrenocortical carcinoma: current treatment options

Giuseppina De Filpo, Massimo Mannelli, Letizia Canu
PMID: 33186181   DOI: 10.1097/CCO.0000000000000695

Abstract

In this article, we focus on the current and future treatment options for adrenocortical carcinoma (ACC).
Radical surgery remains the only curative treatment for ACC. Recent reports showed a longer overall survival (OS) in patients with high risk of recurrence treated with adjuvant mitotane; the time in target range (14-20 mg/l) is related to low risk of relapse both in adjuvant and in palliative setting. In patients who experience disease progression after etoposide, doxorubicin, cisplatin with mitotane (EDP-M), gemcitabine and metronomic capecitabine, or the less used streptozotocin, represent a second-line chemotherapy option. Temozolomide can be employed as a third-line chemotherapy. To date, unsatisfactory results have been obtained on the efficacy of targeted therapies. Clinical trials are ongoing to evaluate the efficacy of tyrosine kinase and immune checkpoint inhibitors.
ACC is a rare disease with a poor prognosis. The main therapy is represented by radical surgery conducted by an expert surgeon. Adjuvant mitotane has to be started in patients with high risk of recurrence. In patients with inoperable disease, the scheme EDP-M is the most employed. Few data are available on second-line and third-line chemotherapy in patients with disease progression after EDP-M. Currently, the role of targeted therapies is under evaluation.


Pharmacological profile and effects of mitotane in adrenocortical carcinoma

Claudia Rita Corso, Alexandra Acco, Camila Bach, Sandro José Ribeiro Bonatto, Bonald Cavalcante de Figueiredo, Lauro Mera de Souza
PMID: 33382119   DOI: 10.1111/bcp.14721

Abstract

Mitotane is the only adrenolytic drug approved by the Food and Drug Administration for treating adrenocortical carcinoma (ACC). This drug has cytotoxic effects on tumour tissues; it induces cell death and antisecretory effects on adrenal cells by inhibiting the synthesis of adrenocortical steroids, which are involved in the pathogenesis of ACC. However, high doses of mitotane are usually necessary to reach the therapeutic plasma concentration, which may result in several adverse effects. This suggests that important pharmacological processes, such as first pass metabolism, tissue accumulation and extensive time for drug elimination, are associated with mitotane administration. Few studies have reported the pharmacological aspects and therapeutic effects of mitotane. Therefore, the aim of this review was to summarize the chemistry, pharmacokinetics and pharmacodynamics, and therapeutic and toxic effects of mitotane. This review also discusses new perspectives of mitotane formulation that are currently under investigation. Understanding the pharmacological profile of mitotane can improve the monitoring and efficacy of this drug in ACC treatment and can provide useful information for the development of new drugs with specific action against ACC with fewer adverse effects.


Adrenally Directed Medical Therapies for Cushing Syndrome

Nicholas A Tritos
PMID: 33118025   DOI: 10.1210/clinem/dgaa778

Abstract

Endogenous Cushing syndrome (CS) is characterized by excess cortisol secretion, which is driven by tumorous secretion of corticotropin in the majority of patients. Untreated, CS results in substantial morbidity and mortality. Tumor-directed surgery is generally the first-line therapy for CS. However, hypercortisolism may persist or recur postoperatively; in other cases, the underlying tumor may not be resectable or its location may not be known. Yet other patients may be acutely ill and require stabilization before definitive surgery. In all these cases, additional interventions are needed, including adrenally directed medical therapies.
Electronic literature searches were performed to identify studies pertaining to adrenally acting agents used for CS. Data were abstracted and used to compile this review article.
Adrenally directed medical therapies inhibit one or several enzymes involved in adrenal steroidogenesis. Several adrenally acting medical therapies for CS are currently available, including ketoconazole, metyrapone, osilodrostat, mitotane, and etomidate. Additional agents are under investigation. Drugs differ with regards to details of their mechanism of action, time course of pharmacologic effect, safety and tolerability, potential for drug-drug interactions, and route of administration. All agents require careful dose titration and patient monitoring to ensure safety and effectiveness, while avoiding hypoadrenalism.
These medications have an important role in the management of CS, particularly among patients with persistent or recurrent hypercortisolism postoperatively or those who cannot undergo tumor-directed surgery. Use of these drugs mandates adequate patient instruction and close monitoring to ensure treatment goals are being met while untoward adverse effects are minimized.


Metabolic and hormonal side effects of mitotane treatment for adrenocortical carcinoma: A retrospective study in 50 Danish patients

Malene Elbaek Vikner, Jesper Krogh, Gedske Daugaard, Mikkel Andreassen
PMID: 32996176   DOI: 10.1111/cen.14345

Abstract

Mitotane is used in the treatment of adrenocortical carcinoma (ACC). Metabolic and hormonal side effects of mitotane, the effect of subsequent treatment with statins and hormones and the effects of discontinuation of mitotane were assessed.
Fifty patients were included. Lipid profiles, thyroid hormones, sex hormones and adrenal function from first year of mitotane treatment and after cessation were evaluated.
After 6 months of mitotane treatment total cholesterol increased from (median) 5.1 (IQR 4.3 to 5.8) to 7.4 (6.2-9.0) mmol/L, p < .001. LDL, HDL and triglyceride also increased, all p ≤ .03. Three months of treatment with statins decreased total and LDL-cholesterol, and cessation of mitotane led to further reduction in lipids. Plasma thyroxine decreased from 90 (78-111) to 57 (47-63) nmol/L and free thyroxine from 16.0 (13.0-18.3) to 11.7 (10.5-12.6) pmol/L on mitotane, both p < .001, while TSH remained unchanged. Treatment with thyroxin significantly increased plasma thyroxine and free thyroxine and decreased TSH. Cessation of mitotane increased total T4 (p < .001). Mitotane increased plasma SHBG from 36 (22-51) to 189 (85-259) nmol/L and LH from 4.6 (1.6-8.1) to 20.0 (10.0-34.9) IU/L, both p < .001. In males the changes were accompanied by an increase in testosterone from 9.8 (7.2-14.5) to 27.0 (15.3-34.8) nmol/L, p < .03. Fifteen of 24 tested patients regained normal adrenal function 6 (3-16) months after cessation of mitotane.
Mitotane treatment exerts multiple severe side effects involving both the metabolic and endocrine systems that may require treatment, but the effect appears to be partially reversible.


A case report of neurological adverse events caused by short-term and low-dose treatment of mitotane: The role of therapeutic drug monitoring

Xin Liu, Qiang Fu, Yan Tang, Jian-Hua Deng, Dan Mei, Bo Zhang
PMID: 33019484   DOI: 10.1097/MD.0000000000022620

Abstract

Low-dose mitotane has been widely used for many decades in patients with advanced adrenocortical carcinoma (ACC), which exhibited good safety profiles compared with the high-dose regimen. The clinical efficacy and toxicity of mitotane are closely related to its plasma concentration, and therapeutic drug monitoring (TDM) is recommended. Until now, no severe adverse drug reaction (ADR) related to the toxic plasma level after a short-term treatment of low-dose mitotane has been published.
A 50-year-old Chinese female presented with severe neurological adverse events related to a toxic plasma levels of 42.8 mg/L after 4 months treatment of low-dose mitotane.
During the course of therapy, no other medication could cause neurological adverse events. Therefore, we suspected a high sensitivity to the side effect of mitotane related to a toxic plasma level.
Treatment of mitotane was stopped.
The trough plasma concentration of mitotane decreased to 18.7 mg/mL after one and a half months, and the neurological symptoms gradually improved after drug discontinuance.
The present case provides the first report of severe neurological adverse events induced by the short-term use of low-dose mitotane for adjuvant treatment in a patient with ACC, indicating that potentially severe ADR can also occur when using low-dose regimen in the early stage of treatment. TDM and early recognition could result in a favorable outcome.


American Association of Clinical Endocrinology Disease State Clinical Review on the Evaluation and Management of Adrenocortical Carcinoma in an Adult: a Practical Approach

Katja Kiseljak-Vassiliades, Irina Bancos, Amir Hamrahian, MouhammedAmir Habra, Anand Vaidya, Alice C Levine, Tobias Else
PMID: 33875173   DOI: 10.4158/DSCR-2020-0567

Abstract

The aim of this Disease State Clinical Review is to provide a practical approach to patients with newly diagnosed adrenocortical carcinoma, as well as to follow-up and management of patients with persistent or recurrent disease.
This is a case-based clinical review. The provided recommendations are based on evidence available from randomized prospective clinical studies, cohort studies, cross-sectional and case-based studies, and expert opinions.
Adrenocortical carcinoma is a rare malignancy, often with poor outcomes. For any patient with an adrenal mass suspicious for adrenocortical carcinoma, the approach should include prompt evaluation with detailed history and physical exam, imaging, and biochemical adrenal hormone assessment. In addition to adrenal-focused imaging, patients should be evaluated with chest-abdomen-pelvis cross-sectional imaging to define the initial therapy plan. Patients with potentially resectable disease limited to the adrenal gland should undergo en bloc open surgery by an expert surgeon. For patients presenting with advanced or recurrent disease, a multidisciplinary approach considering curative repeat surgery, local control with surgery, radiation therapy or radiofrequency ablation, or systemic therapy with mitotane and/or cytotoxic chemotherapy is recommended.
As most health care providers will rarely encounter a patient with adrenocortical carcinoma, we recommend that patients with suspected adrenocortical carcinoma be evaluated by an expert multidisciplinary team which includes clinicians with expertise in adrenal tumors, including endocrinologists, oncologists, surgeons, radiation oncologists, pathologists, geneticists, and radiologists. We recommend that patients in remote locations be followed by the local health care provider in collaboration with a multidisciplinary team at an expert adrenal tumor program.
ACC = adrenocortical carcinoma; ACTH = adrenocorticotropic hormone; BRACC = borderline resectable adrenocortical carcinoma; CT = computed tomography; DHEAS = dehydroepiandrosterone sulfate; EDP = etoposide, doxorubicin, cisplatin; FDG =
F-fluorodeoxyglucose; FNA = fine-needle aspiration; HU = Hounsfield units; IVC = inferior vena cava; LFS = Li-Fraumeni syndrome; MEN1 = multiple endocrine neoplasia type 1; MRI = magnetic resonance imaging; OAC = oncocytic adrenocortical carcinoma; PC = palliative care; PET = positron emission tomography.


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